![molecular formula C7H6N2O2S2 B1603521 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine CAS No. 598298-12-5](/img/structure/B1603521.png)
2-(Methanesulfonyl)thieno[2,3-d]pyrimidine
Overview
Description
2-(Methanesulfonyl)thieno[2,3-d]pyrimidine is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are important and widely represented in medicinal chemistry as they are structural analogs of purines .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines involves a multi-step sequence consisting of a few key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This newly developed strategy involved construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .Molecular Structure Analysis
The crystal structure analysis of representative compounds along with hydrogen bonding patterns and molecular arrangement present within the molecule is described . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis
Thienopyrimidines have been shown to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine include a molecular formula of C7H6N2O2S2 and a molecular weight of 214.26 .Scientific Research Applications
Anticancer Activity
2-(Methanesulfonyl)thieno[2,3-d]pyrimidine: derivatives have been designed and synthesized with the aim of targeting VEGFR-2 , a key receptor involved in angiogenesis and cancer growth. These compounds have shown promising anti-proliferative effects in vitro, particularly against breast cancer (MCF-7) and liver cancer (HepG2) cell lines . One compound, referred to as Compound 18, exhibited potent inhibition of VEGFR-2 with an IC50 value of 0.084 μM and demonstrated significant effects on inducing cell cycle arrest and promoting apoptosis in cancer cells .
Molecular Docking and Dynamics
The interaction of thieno[2,3-d]pyrimidine derivatives with VEGFR-2 has been explored using computational techniques such as molecular docking and molecular dynamics simulations . These studies help in understanding the structural and energetic features of the protein-ligand complex, providing insights into the binding conformation and the dynamics of the interaction .
Apoptosis Induction
Research indicates that thieno[2,3-d]pyrimidine derivatives can induce apoptosis in cancer cells. For instance, Compound 18 was found to increase the expression of pro-apoptotic protein BAX and decrease the anti-apoptotic protein Bcl-2, leading to the activation of caspases involved in the apoptotic pathway .
Cell Cycle Modulation
These compounds have also been reported to affect the cell cycle, particularly inducing arrest in the G2/M phase. This disruption of the cell cycle is crucial for hindering the proliferation of cancer cells and is a valuable trait for potential anticancer drugs .
Drug Development Potential
The thieno[2,3-d]pyrimidine derivatives have undergone computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and toxicity studies to evaluate their drug development potential. These studies are essential for predicting the safety and efficacy of these compounds as therapeutic agents .
Enzyme Inhibition
Apart from VEGFR-2, thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of other enzymes, such as EZH2, which is implicated in various cancers. Structural modifications of these compounds have led to the development of potent antitumor agents with significant enzyme inhibitory activity .
Mechanism of Action
Target of Action
The primary target of 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine is VEGFR-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in the regulation of angiogenesis, a process that is essential for the growth and metastasis of cancer cells .
Mode of Action
2-(Methanesulfonyl)thieno[2,3-d]pyrimidine interacts with its target, VEGFR-2, by inhibiting its activity . This inhibition prevents the VEGFR-2 mediated signaling pathways, thereby suppressing angiogenesis and the growth of cancer cells .
Biochemical Pathways
The compound affects the VEGFR-2 mediated signaling pathways, which are crucial for angiogenesis . By inhibiting VEGFR-2, the compound disrupts these pathways, leading to the suppression of angiogenesis and the growth of cancer cells .
Result of Action
The compound exhibits potent anti-cancer activities. It has been shown to inhibit the growth of cancer cells in vitro . Specifically, it induces cell cycle arrest in the G2/M phase and promotes apoptosis in cancer cells . The compound also increases the levels of caspase-8 and caspase-9, which are key players in the apoptosis pathway .
Future Directions
Thienopyrimidines, including 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine, have shown promise in various areas of medicinal chemistry, particularly as potential anticancer agents . Future research may focus on further exploring the anticancer potential of these compounds, as well as their potential in other therapeutic areas .
properties
IUPAC Name |
2-methylsulfonylthieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c1-13(10,11)7-8-4-5-2-3-12-6(5)9-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCCJBVIGIVKJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2C=CSC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621238 | |
Record name | 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methanesulfonyl)thieno[2,3-d]pyrimidine | |
CAS RN |
598298-12-5 | |
Record name | 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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